molecular formula C10H6Cl2OS B1367255 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride CAS No. 84258-80-0

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride

Cat. No. B1367255
CAS RN: 84258-80-0
M. Wt: 245.12 g/mol
InChI Key: OMPPFJZWQYQNII-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is a specialty product used for proteomics research . It has a molecular formula of C10H6Cl2OS and a molecular weight of 245.13 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring with a carbonyl chloride (C=O-Cl) group at the 2nd position, a chlorine atom at the 3rd position, and a methyl group at the 4th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H6Cl2OS and a molecular weight of 245.13 . Other specific properties such as density, boiling point, and melting point are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl Chloride Derivatives

  • Synthesis and Antimicrobial Applications : This compound has been used as a starting material for synthesizing various heterocyclic compounds with potential antimicrobial activity. It reacts with different nucleophiles such as anthranilic acid, aromatic amines, hydroxylamine hydrochloride, and others to form quinazolinones and other derivatives. These derivatives have been studied for their antibacterial and antifungal properties (Naganagowda & Petsom, 2011).
  • Other Derivative Syntheses : In another study, 3-Chloro-1-benzothiophene-2-carbonylchloride was reacted with hydrazine hydrate, leading to the creation of oxadiazole-2-thiol and its derivatives. These compounds were also screened for their antibacterial activity (Naganagowda & Petsom, 2011).

Chemical Reactivity and Synthesis Research

  • Chlorination Studies : A study in 1971 explored the chlorination of various sulfonhydrazones, revealing insights into the reactivity and potential applications of related chlorinated compounds (King et al., 1971).
  • Formation of Heterocyclic Compounds : Additional research has been conducted on the synthesis of various heterocyclic compounds starting from 3-Chloro-1-benzothiophene-2-carbonylchloride. These compounds were tested for antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).
  • Synthesis of Carboxamides : The reactivity of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides was studied, producing carboxamides with potential for further chemical applications (Ried, Oremek, & Guryn, 1980).

Advanced Applications and Research

  • Electrochemical Reduction Studies : Electrochemical behavior of methyl 3-chloro-1-benzothiophene-2-carboxylates was investigated, showcasing the compound's potential in electrochemical applications and its reactivity profile (Rejňák et al., 2004).
  • Formation of Novel Compounds : Research has been conducted on creating new routes to benzothiophenes and other related compounds, demonstrating the versatility and potential of this compound in synthetic organic chemistry (Emayan et al., 1997).

Biochemical Analysis

Biochemical Properties

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine . These interactions can lead to the modification of protein function and activity, making it a useful reagent for studying enzyme mechanisms and protein-protein interactions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor example, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of enzymes and proteins, which can result in enzyme inhibition or activation This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins These interactions influence the compound’s localization and accumulation in different cellular compartments

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles

properties

IUPAC Name

3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2OS/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPPFJZWQYQNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510527
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84258-80-0
Record name 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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